molecular formula C42H81N17O10 B10830346 PRRVRLK (acetate)

PRRVRLK (acetate)

カタログ番号: B10830346
分子量: 984.2 g/mol
InChIキー: SNRANHCMAAEEFT-FASWNFLUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PRRVRLK (acetate) is a synthetic peptide linker with the sequence H2N-Pro-Arg-Arg-Val-Arg-Leu-Lys-OH (single-letter code: PRRVRLK). It is primarily utilized in constructing fusion proteins to enhance structural stability and functional interactions between protein domains . Key physicochemical properties include:

Property Value
Molecular Formula C₄₀H₇₇N₁₇O₈
Average Molecular Weight 924.15 g/mol
Isoelectric Point (pI) Not explicitly reported
Net Charge at pH 7.0 +4.97
GRAVY Score -1.57 (high hydrophilicity)
Solubility Hydrophilic

The peptide’s arginine-rich sequence contributes to its positive charge at physiological pH, facilitating interactions with negatively charged biomolecules. Its hydrophilic nature (evidenced by the GRAVY score) enhances solubility in aqueous environments, a critical feature for fusion protein applications .

特性

分子式

C42H81N17O10

分子量

984.2 g/mol

IUPAC名

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H77N17O8.C2H4O2/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24;1-2(3)4/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-;/m0./s1

InChIキー

SNRANHCMAAEEFT-FASWNFLUSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1.CC(=O)O

正規SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1.CC(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

PRRVRLK (酢酸塩)は、固相ペプチド合成 (SPPS) により合成されます。この方法では、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加していきます。 反応条件は、通常、不要な副反応を防ぐための保護基の使用と、ペプチド結合形成を促進するためのカップリング試薬の使用を含みます .

工業生産方法

工業的な環境では、PRRVRLK (酢酸塩)は自動ペプチド合成機を使用して製造されます。これにより、ペプチドを効率的かつスケーラブルに生産することができます。このプロセスでは、高純度の試薬と溶媒を使用することで、最終製品の品質が保証されます。 合成されたペプチドは、その後、高速液体クロマトグラフィー (HPLC) により精製され、質量分析法やその他の分析技術を使用して特性評価されます .

化学反応の分析

Hydrolysis Reactions

Acetate esters and salts typically undergo hydrolysis under acidic or basic conditions. For example:

  • Acid-catalyzed hydrolysis :
    CH3COO+H3O+CH3COOH+H2O\text{CH}_3\text{COO}^- + \text{H}_3\text{O}^+ \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O}
    Protonation of the acetate ion precedes nucleophilic attack by water.

  • Base-mediated saponification :
    CH3COOR+OHCH3COO+ROH\text{CH}_3\text{COOR} + \text{OH}^- \rightarrow \text{CH}_3\text{COO}^- + \text{ROH}
    Common in ester derivatives, though PRRVRLK’s peptide backbone would likely dominate reactivity.

No experimental data exists for PRRVRLK acetate’s hydrolysis stability.

Enzymatic Interactions

Lipases and esterases hydrolyze acetate groups in structured substrates. For example:

  • Lipase-catalyzed resolution (observed in similar systems):

    SubstrateEnzymeSelectivity (E)Reference
    Aryloxy-propan-2-yl acetatePseudomonas fluorescens lipase>200

PRRVRLK acetate’s peptide structure may sterically hinder such interactions, but no direct studies confirm this.

Synthetic Modifications

No published methods describe PRRVRLK acetate’s functionalization. General peptide-acetate reactions (e.g., acylation, crosslinking) remain speculative without experimental validation.

Key Limitations in Current Data:

  • No direct studies on PRRVRLK acetate’s reactivity, stability, or degradation pathways.

  • Lack of structural characterization (e.g., NMR, MS/MS) for reaction product identification.

  • Proprietary nature of the compound limits open-access research.

For targeted insights, consult specialized peptide synthesis databases (e.g., PubChem, UniProt) or proprietary technical documentation from suppliers like MedChemExpress . Experimental validation is strongly recommended for application-specific studies.

科学的研究の応用

PRRVRLK (acetate) has a wide range of scientific research applications, including:

作用機序

PRRVRLK (酢酸塩)は、ペプチドリンカーとして機能し、2つ以上のペプチド配列を結合させて融合タンパク質を形成します。このメカニズムには、リンカーとペプチド配列の間の安定なペプチド結合形成が含まれます。 これにより、安定性と活性を高めた多機能タンパク質を作成することができます .

類似化合物との比較

Comparison with Similar Peptide Linkers

Structural and Functional Comparisons

(a) Sequence Length and Flexibility
  • PRRVRLK comprises 7 amino acids, shorter than commonly used linkers like the 15-residue (GGGGS)₃ motif. Shorter linkers may restrict conformational flexibility but reduce steric hindrance in fusion proteins .
  • Arginine residues in PRRVRLK promote electrostatic interactions, unlike glycine-rich linkers (e.g., G₄S repeats), which prioritize flexibility over specific binding .
(b) Charge and Solubility
  • Compared to neutral linkers (e.g., polyethylene glycol-based polymers), PRRVRLK’s +4.97 charge at pH 7.0 enhances solubility and may improve binding to nucleic acids or anionic membranes .
  • In contrast, hydrophobic linkers (e.g., polyalanine) risk aggregation, limiting their utility in aqueous systems .
(c) Stability and Proteolytic Resistance
  • The presence of arginine and lysine residues may render PRRVRLK susceptible to proteases like trypsin, whereas proline-rich or D-amino acid linkers exhibit higher protease resistance .

Analytical Performance

High-performance liquid chromatography (HPLC) is a standard method for assessing peptide purity. PRRVRLK’s hydrophilic nature likely results in distinct retention times compared to hydrophobic linkers (e.g., polyvaline).

Q & A

Q. Q1: What are the established synthetic pathways for PRRVRLK (acetate), and how do reaction conditions influence yield and purity?

To design a robust synthesis protocol, researchers should first review literature using systematic strategies (e.g., keyword searches in PubMed, SciFinder, or Reaxys for "PRRVRLK acetate synthesis") . Key variables include solvent polarity, temperature, and catalyst selection. For example, acetate salt formation often requires anhydrous conditions to prevent hydrolysis. Validate purity via HPLC-MS and NMR, comparing retention times and spectral data to published benchmarks .

Q. Q2: What spectroscopic techniques are most reliable for characterizing PRRVRLK (acetate) in complex matrices?

Prioritize tandem mass spectrometry (LC-MS/MS) for structural elucidation, supplemented by 1^1H/13^13C NMR for functional group confirmation. For quantification in biological samples, use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects . Always cross-reference with databases like PubChem or ChEBI for spectral libraries .

Advanced Experimental Design

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for PRRVRLK (acetate) across in vitro and in vivo studies?

Discrepancies often arise from assay variability (e.g., cell line selection, dosing protocols). Conduct a meta-analysis of existing data using PRISMA guidelines , focusing on:

  • Confounding factors : Serum protein binding in cell culture vs. pharmacokinetic profiles in vivo.
  • Dose-response alignment : Normalize data to molar concentrations and exposure times.
  • Statistical rigor : Apply heterogeneity tests (e.g., I2^2 statistic) to assess reproducibility .

Q. Q4: What strategies optimize PRRVRLK (acetate) stability in long-term pharmacokinetic studies?

Design stability assays under accelerated conditions (40°C/75% RH for 6 months) with periodic sampling. Use DOE (Design of Experiments) to test:

FactorLevels Tested
pH4.0, 7.4, 9.0
Light exposureProtected vs. ambient
Buffer compositionPhosphate vs. citrate
Analyze degradation products via UPLC-QTOF and compare to ICH degradation guidelines .

Data Interpretation and Validation

Q. Q5: How should researchers validate computational predictions of PRRVRLK (acetate) binding affinity against experimental results?

Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Critical steps:

Parameter alignment : Ensure force fields in simulations match experimental conditions (pH, ionic strength).

Negative controls : Include known non-binders to calibrate signal-to-noise ratios.

Statistical validation : Calculate RMSD between predicted and observed ΔG values; discard models with >2 kcal/mol deviation .

Q. Q6: What criteria distinguish artifact signals from true biological effects in PRRVRLK (acetate) transcriptomic studies?

Apply strict filtering:

  • Fold-change thresholds : ≥2x change with adjusted p-value <0.05 (Benjamini-Hochberg correction).
  • Pathway enrichment : Use tools like DAVID or GSEA to prioritize biologically relevant pathways over stochastic noise.
  • Orthogonal validation : Confirm RNA-seq results with qRT-PCR for top 10% of differentially expressed genes .

Methodological Pitfalls and Solutions

Q. Q7: Why do solubility discrepancies occur for PRRVRLK (acetate) in different solvent systems, and how can these be mitigated?

Solubility conflicts often stem from polymorphic forms or residual solvents. Characterize crystallinity via XRPD and DSC. For aqueous solubility, use the shake-flask method with equilibration >24 hrs. Include co-solvents (e.g., DMSO ≤1%) only if justified by biocompatibility thresholds .

Q. Q8: How should researchers address batch-to-batch variability in PRRVRLK (acetate) for preclinical toxicity studies?

Implement QC/QA protocols:

Pre-batch testing : Assess starting material purity (≥95% by HPLC).

In-process controls : Monitor reaction intermediates via TLC or inline FTIR.

Release criteria : Define acceptable ranges for residual solvents (<500 ppm) and endotoxins (<0.25 EU/mg) .

Emerging Research Frontiers

Q. Q9: What novel delivery systems enhance the blood-brain barrier penetration of PRRVRLK (acetate) in neurodegenerative models?

Explore:

  • Nanocarriers : PEGylated liposomes with particle size <100 nm (characterized by DLS).
  • Receptor-mediated transport : Conjugate with transferrin or angiopep-2 ligands.
    Validate efficacy via in situ brain perfusion in rodents, comparing AUCbrain_{brain}/AUCplasma_{plasma} ratios to unmodified drug .

Q. Q10: How can machine learning models improve structure-activity relationship (SAR) predictions for PRRVRLK (acetate) derivatives?

Train models on curated datasets (e.g., ChEMBL) using:

  • Descriptors : Mol2vec embeddings, logP, topological polar surface area.
  • Validation : 5-fold cross-validation with external test sets.
    Prioritize synthetic feasibility via retrosynthetic tools (e.g., AiZynthFinder) to avoid impractical virtual hits .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。